molecular formula C21H13BrFN3O2S B3707485 3-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

3-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

Cat. No.: B3707485
M. Wt: 470.3 g/mol
InChI Key: GOYCCCPQAKBCQC-UHFFFAOYSA-N
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Description

3-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzamide core substituted with a bromine atom and a benzoxazole ring, which is further functionalized with a fluorophenyl group and a carbamothioyl moiety.

Preparation Methods

The synthesis of 3-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. The benzoxazole can be synthesized through a cyclization reaction involving o-aminophenol and a suitable carboxylic acid derivative. The subsequent steps involve the introduction of the fluorophenyl group and the bromine atom through electrophilic aromatic substitution reactions. The final step involves the formation of the carbamothioyl group via a thiourea derivative.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzoxazole ring can be oxidized under strong oxidizing conditions, leading to the formation of quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with the active site of enzymes, while the fluorophenyl group can enhance binding affinity through hydrophobic interactions. The carbamothioyl group may participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Compared to other benzamide derivatives, 3-bromo-N-{[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide is unique due to its combination of a bromine atom, a fluorophenyl group, and a benzoxazole ring. Similar compounds include:

  • 3-bromo-N-{[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
  • 3-bromo-N-{[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide These compounds share similar structural features but differ in the specific substituents on the benzoxazole ring, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

3-bromo-N-[[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrFN3O2S/c22-14-5-1-3-12(9-14)19(27)26-21(29)24-16-7-8-18-17(11-16)25-20(28-18)13-4-2-6-15(23)10-13/h1-11H,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYCCCPQAKBCQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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